molecular formula C18H17N3OS B5747576 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No. B5747576
M. Wt: 323.4 g/mol
InChI Key: YJJUECNDXYHTHL-UHFFFAOYSA-N
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Description

1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a member of the thienoisoquinoline family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to modulate the activity of certain ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to protect neurons from oxidative stress and apoptosis. In addition, it has been found to modulate the activity of certain ion channels, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is its potential as a neuroprotective agent. This makes it a valuable tool for studying various neurological disorders and exploring potential treatments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research on 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide. One potential direction is to explore its potential as a treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, further research could be done to optimize the synthesis method for this compound and to explore its potential in other fields such as materials science and catalysis.
In conclusion, 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a promising compound with potential applications in various fields of scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields.

Synthesis Methods

1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has been synthesized using various methods. One of the most commonly used methods involves the reaction of 2-phenyl-1,3,4-thiadiazole with 2-chloroacrylonitrile in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with 2-aminobenzamide to yield the final product. Other methods include the reaction of 2-phenyl-1,3,4-thiadiazole with various aldehydes followed by reaction with 2-aminobenzamide.

Scientific Research Applications

1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been found to exhibit significant antitumor and antimicrobial activity. It has also been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c19-14-13-11-8-4-5-9-12(11)15(10-6-2-1-3-7-10)21-18(13)23-16(14)17(20)22/h1-3,6-7H,4-5,8-9,19H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJUECNDXYHTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2C4=CC=CC=C4)SC(=C3N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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